molecular formula C14H12O5 B11860759 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B11860759
M. Wt: 260.24 g/mol
InChI Key: KOQWFYZIKYUZBO-UHFFFAOYSA-N
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Description

7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This compound, in particular, is characterized by its chromene core structure, which is substituted with an allyloxy group at the seventh position, a methyl group at the fourth position, and a carboxylic acid group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylcoumarin, which serves as the core structure.

    Allylation: The allyloxy group is introduced at the seventh position through an allylation reaction. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group is introduced at the third position through a carboxylation reaction. This can be achieved using carbon dioxide in the presence of a strong base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to a hydroxyl group.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Substituted chromene derivatives with various functional groups.

Chemistry:

    Synthesis of Derivatives:

Biology:

    Antimicrobial Activity: Some derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal strains.

    Antioxidant Activity: The compound and its derivatives exhibit antioxidant properties, making them potential candidates for use in health supplements and pharmaceuticals.

Medicine:

    Anti-inflammatory Agents: The compound has been studied for its potential anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

    Anticancer Agents: Some derivatives have shown cytotoxic activity against cancer cell lines, indicating potential use in cancer therapy.

Industry:

    Dye and Pigment Production: The compound can be used in the production of dyes and pigments due to its chromophore structure.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.

    Pathways: The compound can modulate pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Comparison with Similar Compounds

    Coumarin: The parent compound of the class, known for its anticoagulant properties.

    7-Hydroxy-4-methylcoumarin: A hydroxylated derivative with enhanced antioxidant properties.

    4-Methylumbelliferone: A methylated derivative with applications in fluorescence labeling and cancer therapy.

Uniqueness: 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

4-methyl-2-oxo-7-prop-2-enoxychromene-3-carboxylic acid

InChI

InChI=1S/C14H12O5/c1-3-6-18-9-4-5-10-8(2)12(13(15)16)14(17)19-11(10)7-9/h3-5,7H,1,6H2,2H3,(H,15,16)

InChI Key

KOQWFYZIKYUZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C)C(=O)O

Origin of Product

United States

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